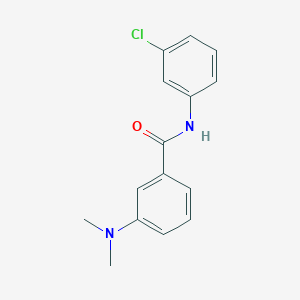

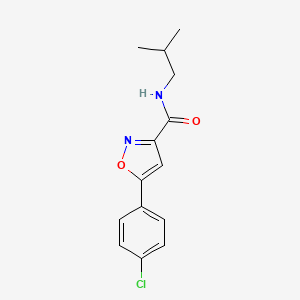

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Overview

Description

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a benzamide moiety

Mechanism of Action

Target of Action

It is known that the 1,2,4-oxadiazole ring, a key component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It is suggested that the oxadiazole moiety may interact with its targets through intramolecular hydrogen bonding .

Biochemical Pathways

Given the known activities of similar 1,2,4-oxadiazole derivatives, it is plausible that this compound may influence pathways related to carbonic anhydrase, which is implicated in various physiological processes including ph regulation and electrolyte balance .

Result of Action

Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may exert inhibitory effects on its targets, potentially leading to alterations in cellular processes .

Biochemical Analysis

Biochemical Properties

The 1,2,4-oxadiazole motif in 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding, due to the electronegativities of nitrogen and oxygen in the oxadiazole ring .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar 1,2,4-oxadiazole derivatives have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the benzamide moiety.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development.

Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular pathways.

Material Science: The compound is utilized in the development of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).

Agriculture: It has applications as a nematicide and insecticide, providing protection against various pests.

Comparison with Similar Compounds

Similar Compounds

1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

Benzamide derivatives: Compounds with the benzamide moiety also show comparable pharmacological properties.

Uniqueness

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to the combination of the oxadiazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in drug design and other applications .

Properties

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c16-13(19)11-8-4-5-9-12(11)15-17-14(18-20-15)10-6-2-1-3-7-10/h1-9H,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBPQHVGIPXLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605149.png)

![3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)

![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)

![8-[2-furyl(oxo)acetyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5605165.png)

![3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B5605173.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5605185.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5605204.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5605210.png)

![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5605226.png)

![1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea](/img/structure/B5605228.png)